molecular formula C17H23N3OS B2476014 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 862654-18-0

4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2476014
CAS No.: 862654-18-0
M. Wt: 317.45
InChI Key: PFHSGOQCWMQWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C17H23N3OS and a molecular weight of 317.45 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)C(C)(C)C . This indicates that the molecule contains a triazole ring (1,2,4-triazole) with an allyl group (-CH2-CH=CH2) and a tert-butylphenoxyethyl group attached to it.


Physical and Chemical Properties Analysis

The compound is stored at refrigerated temperatures .

Scientific Research Applications

Biological Features and Applications

  • Biological Activities : Derivatives of 1,2,4-triazoles, including compounds similar to 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, have shown a wide range of biological activities. These include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such compounds are promising for the development of new pharmaceuticals and agricultural chemicals due to their bioactive properties (Ohloblina, 2022).

  • Pharmacological Significance : The triazole core structure is pivotal in medicinal chemistry, where it serves as a key moiety in the development of drugs with diverse biological activities. Research has focused on novel triazoles for their potential in treating inflammation, platelet aggregation, microbial infections, tumors, and viral diseases. The review of patents between 2008 and 2011 highlights the ongoing interest in triazole derivatives for clinical applications (Ferreira et al., 2013).

  • Chemical Modeling and Reactivity : Studies on the reactivity of 1,2,4-triazole derivatives, particularly those with a thiol group like 3-thio-1,2,4-triazoles, reveal their significance in organic synthesis and pharmaceutical applications. These compounds are compared to biogenic amino acids, such as cysteine, for their potential in designing molecules with enhanced biological activities (Kaplaushenko, 2019).

  • Versatility in Applications : The 1,2,4-triazole derivatives are not only significant in pharmaceuticals but also find applications in engineering, metallurgy, agriculture, and as additives for fuels and oils. Their broad utility is attributed to their physico-chemical properties and low toxicity, making them suitable for diverse industrial applications (Parchenko, 2019).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

3-[1-(4-tert-butylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-6-11-20-15(18-19-16(20)22)12(2)21-14-9-7-13(8-10-14)17(3,4)5/h6-10,12H,1,11H2,2-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHSGOQCWMQWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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